(3alpha,16alpha)-D-Homoeburnamenine-14,15-dione 15-oxime monohydrochloride
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Overview
Description
(3alpha,16alpha)-D-Homoeburnamenine-14,15-dione 15-oxime monohydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its complex molecular structure, which includes multiple functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3alpha,16alpha)-D-Homoeburnamenine-14,15-dione 15-oxime monohydrochloride typically involves multiple steps, including the formation of the core structure and subsequent functionalization. Common synthetic routes may include:
Formation of the Core Structure: This step involves the construction of the homoeburnamenine skeleton through a series of cyclization reactions.
Functional Group Modifications: Introduction of the oxime and dione functionalities through specific reagents and reaction conditions.
Hydrochloride Formation: The final step involves the conversion of the compound to its monohydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(3alpha,16alpha)-D-Homoeburnamenine-14,15-dione 15-oxime monohydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of specific functional groups to higher oxidation states.
Reduction: Reduction of oxime and dione groups to corresponding amines and alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions at specific positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in specific reactions.
Mechanism of Action
The mechanism of action of (3alpha,16alpha)-D-Homoeburnamenine-14,15-dione 15-oxime monohydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.
Comparison with Similar Compounds
Similar Compounds
(3alpha,16alpha)-D-Homoeburnamenine-14,15-dione: Lacks the oxime and hydrochloride functionalities.
(3alpha,16alpha)-D-Homoeburnamenine-14,15-dione 15-oxime: Lacks the hydrochloride salt form.
Properties
CAS No. |
69433-57-4 |
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Molecular Formula |
C20H24ClN3O2 |
Molecular Weight |
373.9 g/mol |
IUPAC Name |
(15R,17Z,20S)-15-ethyl-17-hydroxyimino-1,11-diazapentacyclo[9.7.2.02,7.08,19.015,20]icosa-2,4,6,8(19)-tetraen-18-one;hydrochloride |
InChI |
InChI=1S/C20H23N3O2.ClH/c1-2-20-9-5-10-22-11-8-14-13-6-3-4-7-16(13)23(17(14)18(20)22)19(24)15(12-20)21-25;/h3-4,6-7,18,25H,2,5,8-12H2,1H3;1H/b21-15-;/t18-,20-;/m1./s1 |
InChI Key |
KQABNHXGWAOVNU-MMLQMAISSA-N |
Isomeric SMILES |
CC[C@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=O)/C(=N\O)/C2.Cl |
Canonical SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=O)C(=NO)C2.Cl |
Origin of Product |
United States |
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